molecular formula C20H15FN2O5 B11941807 4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate CAS No. 195140-90-0

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate

Katalognummer: B11941807
CAS-Nummer: 195140-90-0
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: TVLDFBSQHVYDKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate is an organic compound with the molecular formula C20H15FN2O5

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate typically involves the reaction of 4-(benzyloxy)phenol with 2-fluoro-5-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired carbamate product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Methoxy-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form an amine, which can then interact with biological targets through hydrogen bonding or electrostatic interactions. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Benzyloxy)phenyl 2-chloro-5-nitrophenylcarbamate
  • 4-(Benzyloxy)phenyl 2-bromo-5-nitrophenylcarbamate
  • 4-(Benzyloxy)phenyl 2-iodo-5-nitrophenylcarbamate

Uniqueness

4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

195140-90-0

Molekularformel

C20H15FN2O5

Molekulargewicht

382.3 g/mol

IUPAC-Name

(4-phenylmethoxyphenyl) N-(2-fluoro-5-nitrophenyl)carbamate

InChI

InChI=1S/C20H15FN2O5/c21-18-11-6-15(23(25)26)12-19(18)22-20(24)28-17-9-7-16(8-10-17)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24)

InChI-Schlüssel

TVLDFBSQHVYDKT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.